CID 112758136
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Overview
Description
2-Phenoxyethylamine is an organic compound with the molecular formula C8H11NO. It is a derivative of phenethylamine, where the ethylamine group is substituted with a phenoxy group. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenoxyethylamine can be synthesized through several methods. One common method involves the reaction of 2-phenoxyacetaldehyde with ammonia gas to form an imine, which is then reduced to yield 2-phenoxyethylamine . Another method involves the reduction of 2-phenoxyacetonitrile using hydrogen in the presence of a catalyst .
Industrial Production Methods: Industrial production of 2-phenoxyethylamine typically involves the same synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the raw materials are readily available and the reaction conditions are controlled to maximize yield .
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxyethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as halides and amines are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid, while reduction may yield simpler amines .
Scientific Research Applications
2-Phenoxyethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-phenoxyethylamine involves its interaction with various molecular targets. It can act as a ligand for neurotransmitter receptors, influencing the release and uptake of neurotransmitters such as serotonin and norepinephrine. This interaction can modulate signaling pathways, including the phosphatidylinositol-calcium second messenger system .
Comparison with Similar Compounds
Phenethylamine: A simpler analog without the phenoxy group.
2-Phenylethylamine: Similar structure but with a phenyl group instead of a phenoxy group.
Nefazodone: A pharmaceutical compound that uses 2-phenoxyethylamine as an intermediate
Uniqueness: 2-Phenoxyethylamine is unique due to its phenoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications and pharmaceutical research .
Properties
Molecular Formula |
C8H10NO |
---|---|
Molecular Weight |
136.17 g/mol |
InChI |
InChI=1S/C8H10NO/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
ZNKOTXGGJLOHMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC[NH] |
Origin of Product |
United States |
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